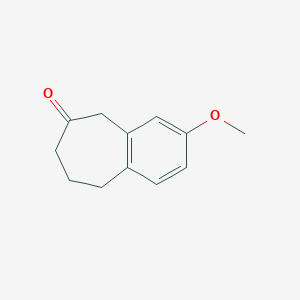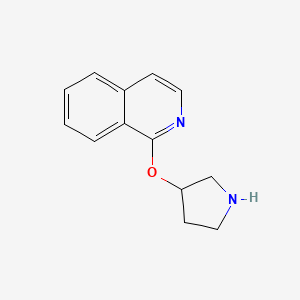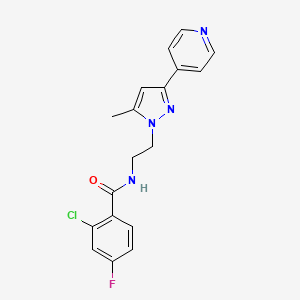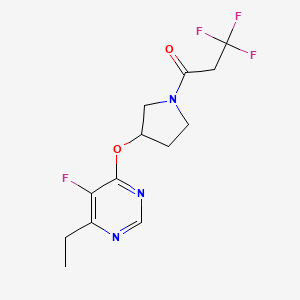
1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that features several interesting structural elements. It includes a naphthalene ring, an azetidine ring, and a pyrrolidine-2,5-dione ring . The naphthalene ring is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The azetidine ring is a four-membered cyclic amine, and the pyrrolidine-2,5-dione ring is a five-membered ring with two carbonyl groups and a nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions used . For instance, the pyrrolidine-2,5-dione ring could be formed through a cyclization reaction, while the naphthalene ring could be introduced through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the three rings mentioned above. The naphthalene ring would provide a planar, aromatic system, while the azetidine and pyrrolidine-2,5-dione rings would introduce elements of three-dimensionality into the structure . The exact geometry would depend on the specific substituents and their positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The naphthalene ring, being aromatic, would be expected to undergo reactions typical of aromatic systems, such as electrophilic aromatic substitution . The azetidine ring could potentially undergo reactions at the nitrogen, such as alkylation, while the carbonyl groups in the pyrrolidine-2,5-dione ring could be involved in various reactions, such as nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the naphthalene ring could contribute to its hydrophobicity, while the azetidine and pyrrolidine-2,5-dione rings could contribute to its polarity . Its exact properties, such as its melting point, boiling point, and solubility, would need to be determined experimentally .Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds related to "1-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione," focusing on their structural properties and potential applications. For example, a study on the synthesis, characterization, and antimicrobial activity of naphthalene-1,4-dione derivatives and their metal complexes reveals insights into their structural and spectroscopic properties, suggesting potential applications in drug development due to their antimicrobial properties (Festus Chioma et al., 2018).
Applications in Sensor Development
Compounds structurally related to "this compound" have been utilized in the development of chemosensors for metal ions. For instance, the synthesis and characterization of naphthoquinone-based chemosensors demonstrate their potential in selectively detecting transition metal ions, such as copper (Cu2+) ions, through changes in color or fluorescence, indicating applications in environmental monitoring and analytical chemistry (Prajkta Gosavi-Mirkute et al., 2017).
Anticonvulsant Activity Evaluation
Another area of research involves evaluating the anticonvulsant activity of novel derivatives of naphthalen-2-yl acetate and related compounds. Such studies aim to discover potential therapeutic agents for treating seizure disorders, indicating the significance of these compounds in medicinal chemistry and pharmacology (Nagat Ghareb et al., 2017).
Antimicrobial and Antibacterial Agents
Research on "this compound" derivatives also explores their antimicrobial and antibacterial properties. Studies demonstrate the synthesis of novel compounds and their evaluation as potential chemotherapeutic agents, highlighting their importance in developing new treatments for infectious diseases (V. Tandon et al., 2010).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For instance, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with . The presence of multiple functional groups and rings could allow for interactions with various biological targets .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it. These could include wearing appropriate personal protective equipment and following proper procedures for its storage and disposal .
Orientations Futures
The future directions for research on this compound could be numerous. For instance, further studies could be conducted to explore its potential uses, such as in the development of new drugs or materials . Additionally, research could be conducted to optimize its synthesis and to better understand its reactivity and properties .
Propriétés
IUPAC Name |
1-[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-17-8-9-18(23)21(17)15-11-20(12-15)19(24)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZPDOWAYHEBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779940.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2779942.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2779945.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2779947.png)


![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2779952.png)

![3,7,9-Trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2779957.png)


